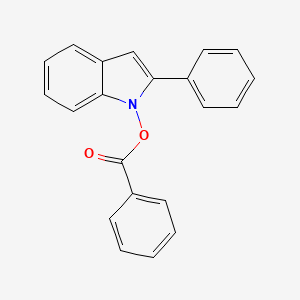

1-(Benzoyloxy)-2-phenyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Benzoyloxy)-2-phenyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzoyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzoyloxy)-2-phenyl-1H-indole typically involves the esterification of 2-phenyl-1H-indole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

2-phenyl-1H-indole+benzoyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzoyloxy)-2-phenyl-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of 1-(hydroxy)-2-phenyl-1H-indole.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

It appears that "1-(Benzoyloxy)-2-phenyl-1H-indole" is a chemical compound with various applications, particularly in the synthesis of other indole derivatives and in pharmacological research. Here's a detailed overview based on the provided search results:

Scientific Research Applications of Indole Derivatives

Indole Derivatives Synthesis and Reactions:

- Synthesis of Indazoles: 1-(Benzoyloxy)indoles can be used as electrophiles in the synthesis of indazoles via C3-selective allylation reactions using CuH catalysis . This method allows for the creation of C3-allyl 1H-indazoles with high selectivity .

- Acylation Processes: 1-acetoxy-2-phenyl indoles or 1-benzoyloxy-2-phenyl indoles can be synthesized from 1-hydroxy-2-phenyl indoles .

Pharmacological Applications and Biological Activity:

- Antibacterial Activity:

- 2-Arylindoles, a class of compounds related to this compound, have been studied for their antibacterial activity against Staphylococcus aureus .

- Specific 2-arylindoles, such as 2-(4-Aminophenyl)-1H-indole, have shown inhibitory activity against Bacillus subtilis and Salmonella typhi .

- 2-(3-Nitrophenyl)-1H-indole displayed antibacterial activity against S. typhi .

- These compounds can also exhibit synergistic effects against methicillin-resistant S. aureus strains when combined with tetracyclines, reducing the minimum inhibitory concentration of tetracyclines .

- Anti-inflammatory and Analgesic Properties:

- Derivatives of 1-(2-(benzoyl-(substituted)-2-phenyl-1H-indole-5-carbony) hydrazinyloxy) vinyl nitrate have been synthesized and tested for anti-inflammatory and analgesic properties .

- These synthesized compounds have shown significant anti-inflammatory activity comparable to Diclofenac sodium in carrageenan-induced rat paw edema tests and were found to be equipotent to Diclofenac sodium in acetic acid-induced writhing analgesic models .

- Ulcerogenic Properties: Some derivatives in the aforementioned study were found to produce no ulceration in the stomach specimens of rats, suggesting a potential for improved safety profiles, possibly due to the contribution of nitric oxide .

- Other Biological Activities:

- 2-Arylindole derivatives are considered privileged structures for studying antibacterial activity and inhibited NorA efflux pump-resistant mechanisms .

- Modifications to heterocyclic rings using benzotriazole can modulate biological activity, as seen with 9-substituted acridines and levofloxacin derivatives, impacting antimicrobial activity .

Additional Information on Related Compounds:

- 2-Phenyl-Indole Derivatives: These have applications as stabilizers in polymers and copolymers of vinyl chloride . These derivatives can be prepared via the Fischer Indole Synthesis, reacting substituted acetophenones with phenylhydrazine and cyclizing the resulting phenylhydrazone .

- Benzotriazole Derivatives: These have demonstrated antibacterial and antifungal activity. Certain derivatives have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus strains . Benzotriazole derivatives have also shown anthelmintic activity .

Properties

CAS No. |

58810-39-2 |

|---|---|

Molecular Formula |

C21H15NO2 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

(2-phenylindol-1-yl) benzoate |

InChI |

InChI=1S/C21H15NO2/c23-21(17-11-5-2-6-12-17)24-22-19-14-8-7-13-18(19)15-20(22)16-9-3-1-4-10-16/h1-15H |

InChI Key |

XKQOEBFDUZSVPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.